![molecular formula C19H21N3O2 B2945879 N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide CAS No. 1311479-19-2](/img/structure/B2945879.png)
N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide, also known as JNJ-1661010, is a small molecule inhibitor that has been developed as a potential treatment for various diseases. It was first synthesized in 2006 by Johnson & Johnson Pharmaceutical Research and Development.
Mecanismo De Acción
N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide is a selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes, including cell division, DNA repair, and circadian rhythm regulation. By inhibiting CK1δ, N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide disrupts these processes, leading to cell death or growth inhibition.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide inhibits the phosphorylation of the protein β-catenin, which is involved in cell adhesion and signaling. This leads to the disruption of cell adhesion and the induction of apoptosis. In addition, N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide is its selectivity for CK1δ, which allows for more specific targeting of cellular processes. However, one limitation is its potential toxicity, as it has been shown to induce liver damage in animal studies.
Direcciones Futuras
Future research on N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide could focus on its potential use in combination with other therapies, as well as its effects on different types of cancer and neurological disorders. In addition, further studies could investigate the potential side effects and toxicity of N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide in humans.
Métodos De Síntesis
The synthesis of N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide involves several steps. The first step is the preparation of 3-(pyridin-3-yl)methoxy)benzaldehyde, which is then reacted with N-(tert-butoxycarbonyl)-3-aminobutyronitrile to form N-(tert-butoxycarbonyl)-3-(pyridin-3-yl)methoxy)benzamide. This compound is then treated with trifluoroacetic acid to remove the tert-butoxycarbonyl protecting group, followed by reaction with 3-cyanomethyl-3-methylbutyronitrile to yield the final product, N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide.
Aplicaciones Científicas De Investigación
N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide has been shown to inhibit the growth of tumor cells and induce apoptosis. It has also been studied as a potential treatment for inflammation and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide has been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(pyridin-3-ylmethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14(2)9-17(11-20)22-19(23)16-6-3-7-18(10-16)24-13-15-5-4-8-21-12-15/h3-8,10,12,14,17H,9,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSOIVNNEZXJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=CC(=CC=C1)OCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.